molecular formula C31H42N2O4 B11144627 3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide

3-(6'-methyl-8'-oxo-3',4'-dihydro-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-7'-yl)-N-(octahydro-2H-quinolizin-1-ylmethyl)propanamide

Cat. No.: B11144627
M. Wt: 506.7 g/mol
InChI Key: YCIUCRDWESOBAM-UHFFFAOYSA-N
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Description

3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE is a complex organic compound with a unique spiro structure This compound is characterized by its intricate molecular architecture, which includes a spiro junction between a cyclohexane ring and a pyrano[3,2-g]chromene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the spiro junction through cyclization reactions. Key intermediates are synthesized using various reagents and catalysts under controlled conditions. For example, the formation of the spiro[cyclohexane-1,2’-pyrano[3,2-g]chromene] core can be achieved through a cyclization reaction involving a chromene derivative and a cyclohexanone precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of efficient catalysts and reaction conditions that can be scaled up. The process may include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other higher oxidation state derivatives.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: Functional groups on the spiro structure can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxo group may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Similar Compounds

    3-{6’-METHYL-8’-OXO-3’,4’-DIHYDRO-8’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}PROPANOIC ACID: A similar compound with a propanoic acid group instead of the quinolizinyl group.

    3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}PROPANOIC ACID: Another similar compound with a propanoic acid group.

Uniqueness

The uniqueness of 3-{6’-METHYL-8’-OXO-4’,8’-DIHYDRO-3’H-SPIRO[CYCLOHEXANE-1,2’-PYRANO[3,2-G]CHROMEN]-7’-YL}-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]PROPANAMIDE lies in its specific spiro structure and the presence of the quinolizinyl group

Properties

Molecular Formula

C31H42N2O4

Molecular Weight

506.7 g/mol

IUPAC Name

N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-(6-methyl-8-oxospiro[3,4-dihydropyrano[3,2-g]chromene-2,1'-cyclohexane]-7-yl)propanamide

InChI

InChI=1S/C31H42N2O4/c1-21-24(10-11-29(34)32-20-23-8-7-17-33-16-6-3-9-26(23)33)30(35)36-28-19-27-22(18-25(21)28)12-15-31(37-27)13-4-2-5-14-31/h18-19,23,26H,2-17,20H2,1H3,(H,32,34)

InChI Key

YCIUCRDWESOBAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C3CCC4(CCCCC4)OC3=C2)CCC(=O)NCC5CCCN6C5CCCC6

Origin of Product

United States

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